molecular formula C20H24BNO4 B2955085 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate CAS No. 2096995-72-9

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate

Cat. No.: B2955085
CAS No.: 2096995-72-9
M. Wt: 353.23
InChI Key: YCTKHXXLBXRANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate (CAS RN: 2096995-72-9) is a boronate ester derivative combining a phenylaminoacetate moiety with a tetramethyl dioxaborolan group. This compound, cataloged as PN-4166 in commercial libraries, is synthesized for applications in organic synthesis and pharmaceutical research, particularly as an intermediate in cross-coupling reactions or drug candidate development . Its structural features—a boronate ester for Suzuki-Miyaura coupling and a phenylaminoacetate group for hydrogen bonding—enhance its versatility in chemical modifications.

Properties

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] 2-anilinoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-10-12-17(13-11-15)24-18(23)14-22-16-8-6-5-7-9-16/h5-13,22H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTKHXXLBXRANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(=O)CNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate typically involves the reaction of phenylboronic acid with an appropriate amino acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Types of Reactions:

  • Reduction: Reduction reactions may be used to modify the compound's structure, typically resulting in the addition of hydrogen atoms.

  • Substitution: Substitution reactions can replace one functional group with another, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives may exhibit biological activity, making them candidates for drug development. Industry: It is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols, which are present in various biological molecules. This interaction can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name (CAS RN) Molecular Formula Purity Key Structural Differences Source
Main Compound (2096995-72-9) C₂₀H₂₄BNO₄ 97% Phenylaminoacetate + boronate ester Combi-Blocks
1-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]pent-4-en-1-one (2377606-47-6) C₁₈H₂₃BO₃ 95% Pentenone substituent instead of phenylaminoacetate Combi-Blocks
4-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]phenyl acetate (2490665-98-8) C₂₁H₂₅BO₄ 95% Phenyl acetate instead of phenylaminoacetate Combi-Blocks
2-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]acetic acid (797755-07-8) C₁₄H₁₉BO₄ 98% Acetic acid group; lacks phenylamino linkage TCI Chemicals
4-[2-(Tetramethyl-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (906352-77-0) C₁₇H₂₃BF₃NO₃ 97% Trifluoromethyl and morpholine substituents Kanto Reagents

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The main compound’s phenylaminoacetate group provides hydrogen-bonding capacity, unlike the trifluoromethyl-morpholine derivative, which enhances lipophilicity .
  • Reactivity in Cross-Coupling : Acetic acid derivatives (e.g., 797755-07-8) are less reactive in Suzuki-Miyaura reactions due to steric hindrance compared to the main compound’s ester group .

Functional Comparison

Suzuki-Miyaura Coupling Efficiency

The tetramethyl dioxaborolan group in the main compound facilitates efficient cross-coupling under mild conditions (e.g., Pd catalysis, aqueous base), similar to simpler arylboronates like [4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]methanol (). However, bulkier derivatives (e.g., morpholine-containing analogues) exhibit reduced coupling yields due to steric effects .

Solubility and Stability
  • The main compound’s phenylaminoacetate group improves aqueous solubility compared to non-polar analogues like phenyl acetate derivatives (2490665-98-8) .
  • Boronate esters with electron-deficient substituents (e.g., trifluoromethyl in 906352-77-0) show enhanced hydrolytic stability in acidic conditions .

Pharmaceutical Relevance

While the main compound is primarily a synthetic intermediate, analogues like 2-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]acetic acid (797755-07-8) have been explored as anti-inflammatory agents due to their structural similarity to arylacetic acid drugs (e.g., diclofenac derivatives in ) .

Table 1: Physical and Chemical Properties

Property Main Compound 2377606-47-6 2490665-98-8 797755-07-8
Molecular Weight (g/mol) 357.23 298.19 352.23 278.11
Purity (%) 97 95 95 98
Solubility in MeOH High Moderate Moderate High

Biological Activity

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C15H21BO4
  • Molecular Weight : 273.15 g/mol
  • CAS Number : 797755-07-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Activity :
    • The compound exhibited moderate antimicrobial activity against certain strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Anticancer Properties :
    • In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.126 to 0.5 μM, indicating potent anticancer effects .
    • The compound also showed selectivity for cancer cells over normal cells, suggesting a favorable therapeutic window .
  • Mechanism of Action :
    • The compound's mechanism includes inhibition of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. It demonstrated significant inhibitory effects on MMP-2 and MMP-9 .
    • Additionally, it was found to induce apoptosis in cancer cells by activating caspase pathways and arresting the cell cycle at the G2/M phase .

Case Study 1: Efficacy Against Breast Cancer

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in metastatic breast cancer treatment .

Case Study 2: Antimicrobial Resistance

A separate investigation into its antimicrobial properties revealed that the compound could serve as a lead for developing new antibiotics targeting resistant strains of bacteria. Its effectiveness against MRSA suggests it could be a valuable addition to current treatment regimens .

Data Tables

Biological Activity MIC (μg/mL) IC50 (μM) Selectivity Index
MRSA4 - 8N/AN/A
MDA-MB-231 (TNBC)N/A0.126High
Normal CellsN/A>20>20

Q & A

Q. What are the recommended synthetic routes for 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl 2-(phenylamino)acetate, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step procedure involving: (i) Suzuki-Miyaura cross-coupling to introduce the boronate ester group (e.g., using palladium catalysts and aryl halides) . (ii) Subsequent esterification or amidation to attach the phenylamino acetate moiety.
  • Optimization : Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), ligand ratios, temperature (80–100°C), and inert atmosphere (argon/nitrogen). Purification via column chromatography or recrystallization improves yields .

Q. How should researchers characterize the structural integrity of this compound?

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the boronate ester (δ ~1.3 ppm for methyl groups) and phenylamino acetate (δ ~4.2 ppm for acetate) .
  • Crystallography : For X-ray diffraction, employ SHELXL for refinement, ensuring data resolution <1.0 Å and R-factor <5%. Crystallize in aprotic solvents (e.g., DCM/hexane) .

Q. What analytical methods are suitable for assessing purity, and how are they validated?

  • HPLC/GC : Use C18 columns with UV detection (λ = 254 nm) or GC-FID with a 95% purity threshold .
  • Titration : Neutralization titration for boronate ester quantification (>98% purity) . Validate via spike-and-recovery experiments with known standards.

Advanced Research Questions

Q. How does the steric and electronic profile of the phenylamino acetate group influence the compound’s reactivity in cross-coupling reactions?

  • Steric Effects : Bulky substituents may reduce coupling efficiency by hindering transmetallation.
  • Electronic Effects : Electron-withdrawing groups (e.g., acetate) enhance electrophilicity of the boronate, accelerating oxidative addition in Suzuki-Miyaura reactions . Compare kinetics via DFT calculations or Hammett plots.

Q. What strategies resolve contradictions in reported reaction yields for this compound in palladium-catalyzed reactions?

  • Variable Analysis : Screen catalyst loadings (1–5 mol%), bases (K₂CO₃ vs. CsF), and solvents (THF vs. dioxane). Contradictions often arise from trace moisture or oxygen, necessitating rigorous anhydrous conditions .
  • Case Study : A 43% yield improvement was achieved by switching from K₂CO₃ to CsF in a dioxane/water biphasic system .

Q. How can the hygroscopicity of the boronate ester be managed during long-term storage?

  • Storage : Store at <15°C in sealed, argon-flushed vials with molecular sieves. Monitor stability via periodic 11B^{11}B NMR to detect hydrolysis .
  • Handling : Use Schlenk lines for transfer and gloveboxes for weighing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.